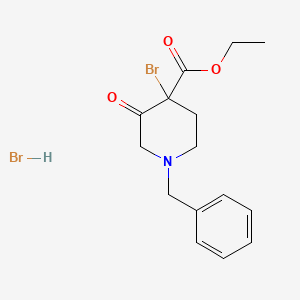

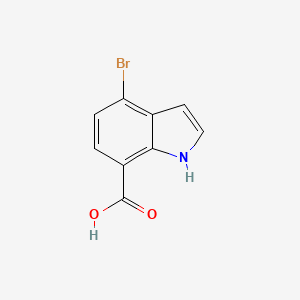

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This compound has been used as a starting reagent in the synthesis of various other compounds. For instance, it was used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It was also used as a building block for the syntheses of receptor agonists and antagonists .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl [H].CCOC (=O)C1CCN (CC1=O)Cc2ccccc2 . The empirical formula is C15H19NO3 · HCl .

Chemical Reactions Analysis

As a starting reagent, this compound has been used in the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines .

Physical And Chemical Properties Analysis

The compound is soluble in NH4OH at a concentration of 25 mg/mL, forming a clear, yellow solution . The melting point is 162 °C (dec.) (lit.) .

Aplicaciones Científicas De Investigación

Piperidine Derivatives in Drug Design

Field

Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Method of Application

The current scientific literature focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Synthesis of Receptor Agonists and Antagonists

Field

Application

“Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrobromide” was used as a building block for the syntheses of receptor agonists and antagonists .

Method of Application

It was used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy- N - [1- [5- (1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivative .

Results

The specific results or outcomes of this application were not provided in the source .

Synthesis of Chromeno[3,4-c]pyridin-5-ones

Field

Application

“Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrobromide” has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . These compounds are of interest due to their potential biological activities.

Method of Application

The specific methods of application and experimental procedures were not provided in the source .

Results

Preparation of Tertiary Alcohols

Field

Application

Ethyl 4-oxo-1-piperidinecarboxylate, a related compound, has been used to prepare tertiary alcohols .

Method of Application

The specific methods of application and experimental procedures were not provided in the source .

Results

The specific results or outcomes of this application were not provided in the source .

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

Propiedades

IUPAC Name |

ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3.BrH/c1-2-20-14(19)15(16)8-9-17(11-13(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXCZRYCYWUDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735052 |

Source

|

| Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide | |

CAS RN |

1303972-94-2 |

Source

|

| Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)

![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)